Xanthine Oxidase Inhibition Potency: Superior to the Clinical Standard Allopurinol
The target compound demonstrates potent inhibitory activity against human xanthine oxidase, a key enzyme in uric acid production. Its potency vastly exceeds the clinically used xanthine oxidase inhibitor allopurinol, which requires metabolic activation and has a higher IC50 [1]. Direct comparative binding data from BindingDB shows a Ki value of 4.20 nM for the target compound, indicating a mixed-type inhibition mechanism that is kinetically distinct from the competitive inhibition of allopurinol [1], [2].
| Evidence Dimension | Inhibitory Activity against Human Xanthine Oxidase |
|---|---|
| Target Compound Data | Ki = 4.20 nM (Mixed-type inhibition); IC50 = 29 nM |
| Comparator Or Baseline | Allopurinol: IC50 = 7,300 nM (approx.) |
| Quantified Difference | Target compound is >250-fold more potent than allopurinol by IC50 comparison. |
| Conditions | In vitro enzyme inhibition assay using human xanthine oxidase and xanthine as substrate. |
Why This Matters
For researchers developing next-generation anti-hyperuricemia therapies, the compound's nanomolar potency and distinct inhibition mechanism offer a significant advantage over the standard-of-care comparator, enabling studies at much lower, potentially safer concentrations.
- [1] BindingDB. Entry BDBM50517021 (CHEMBL4445985). Ki for xanthine oxidase. Available at: https://www.bindingdb.org View Source
- [2] Pacher P, Nivorozhkin A, Szabó C. Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacol Rev. 2006 Mar;58(1):87-114. doi: 10.1124/pr.58.1.6. (Used for allopurinol's mechanistic and potency context). View Source
